4-Fluoro-2-(hydroxymethyl)phenol
Overview
Description
4-Fluoro-2-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7FO2 . It has a molecular weight of 142.13 .
Synthesis Analysis
The synthesis of compounds similar to 4-Fluoro-2-(hydroxymethyl)phenol has been reported in the literature. For instance, a biologically important alkylaminophenol compound was synthesized using the Petasis reaction .Molecular Structure Analysis
The InChI code for 4-Fluoro-2-(hydroxymethyl)phenol is1S/C7H7FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2
. This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis
While specific reactions involving 4-Fluoro-2-(hydroxymethyl)phenol are not detailed in the search results, reactions at the benzylic position are very important for synthesis problems . These can include free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications
p-Coumaric Acid and Its Conjugates
p-Coumaric acid, a related phenolic compound, has been extensively studied for its bioactivities. It exhibits antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities. These activities suggest potential applications of phenolic compounds, including 4-Fluoro-2-(hydroxymethyl)phenol, in pharmacological and nutraceutical fields (Pei et al., 2016).
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol, another phenolic derivative, serves as a platform for developing chemosensors detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors underscore the versatile applications of phenolic compounds in analytical chemistry and environmental monitoring (Roy, 2021).
Organic Synthesis Catalysts
Research on metal cation-exchanged clay catalysts for organic synthesis, including reactions with phenolic compounds, highlights the role of phenols in synthetic chemistry. These catalysts facilitate various reactions, underscoring the utility of phenolic derivatives in developing new synthetic methodologies (Tateiwa & Uemura, 1997).
Cosmeceutical Applications
Hydroxycinnamic acids and their derivatives, including phenolic compounds, are identified for their potential in cosmeceuticals. They exhibit antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and UV protective effects. These properties suggest the applicability of 4-Fluoro-2-(hydroxymethyl)phenol in cosmetic formulations for anti-aging, anti-inflammatory, and skin protection purposes (Taofiq et al., 2017).
Food Chemistry and Nutrition
Phenolic compounds, due to their antioxidant properties, play a crucial role in food preservation and nutrition. They contribute to the health benefits of various foods and can be used as natural preservatives. This highlights the potential application of phenolic derivatives in enhancing food quality and safety (Albuquerque et al., 2021).
Safety And Hazards
The safety data sheet for a related compound, phenol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
4-fluoro-2-(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEOTXXUGOGZCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442331 | |
Record name | 4-fluoro-2-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(hydroxymethyl)phenol | |
CAS RN |
2357-33-7 | |
Record name | 4-fluoro-2-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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